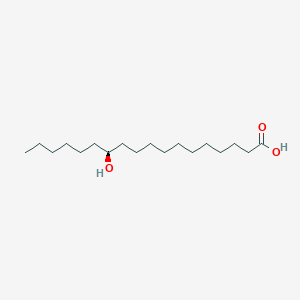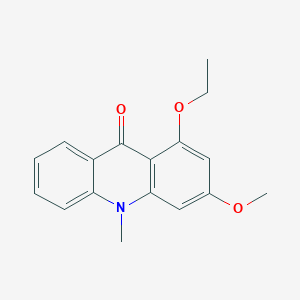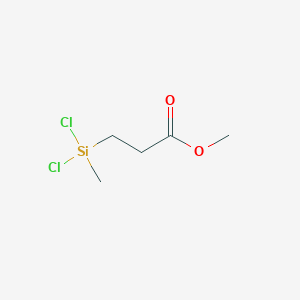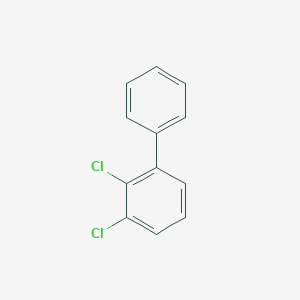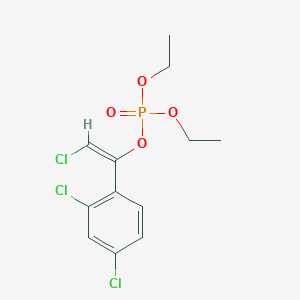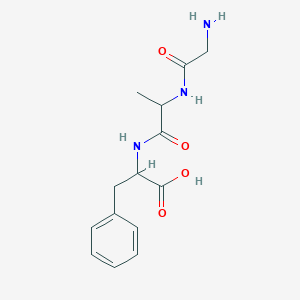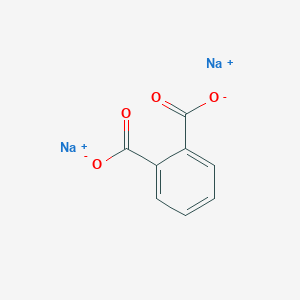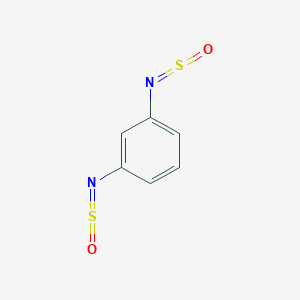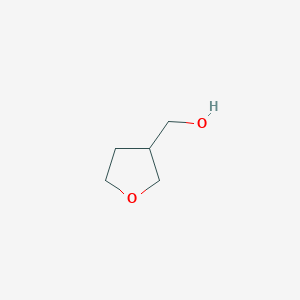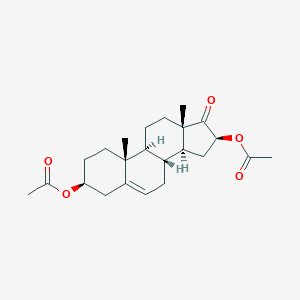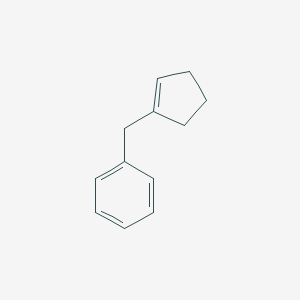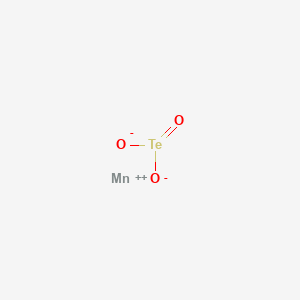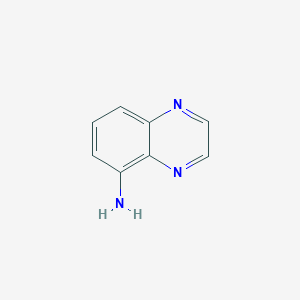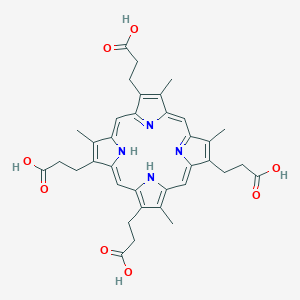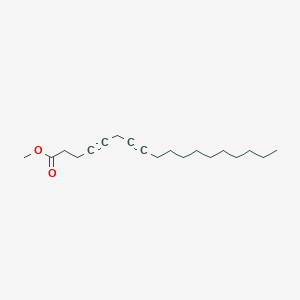
Methyl 4,7-octadecadiynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,7-octadecadiynoate (MOOD) is a chemical compound that belongs to the family of alkynoates. It is a colorless liquid with a molecular weight of 308.46 g/mol. MOOD has been widely used in scientific research for its unique properties, including its ability to inhibit enzymes and its potential as a pharmaceutical intermediate.
Aplicaciones Científicas De Investigación
Methyl 4,7-octadecadiynoate has been used in a variety of scientific research applications, including as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been used as a pharmaceutical intermediate in the synthesis of drugs such as antitumor agents and antiviral agents. Additionally, Methyl 4,7-octadecadiynoate has been found to have antibacterial and antifungal properties.
Mecanismo De Acción
Methyl 4,7-octadecadiynoate inhibits enzymes by forming irreversible covalent bonds with the active site of the enzyme. This results in the inhibition of the enzyme's activity and the prevention of its normal function. Methyl 4,7-octadecadiynoate has been found to be a potent inhibitor of acetylcholinesterase, with an IC50 value of 0.5 μM.
Efectos Bioquímicos Y Fisiológicos
Methyl 4,7-octadecadiynoate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans. Methyl 4,7-octadecadiynoate has also been found to have antitumor activity, with the ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4,7-octadecadiynoate in lab experiments is its ability to inhibit enzymes, making it a useful tool for studying enzyme function. Additionally, its unique properties make it a potential pharmaceutical intermediate. However, Methyl 4,7-octadecadiynoate's toxicity and potential for skin and eye irritation make it important to handle with care and to use appropriate safety precautions.
Direcciones Futuras
There are many potential future directions for research on Methyl 4,7-octadecadiynoate. One area of interest is the development of new drugs using Methyl 4,7-octadecadiynoate as a pharmaceutical intermediate. Additionally, further research is needed to fully understand Methyl 4,7-octadecadiynoate's mechanism of action and its potential as an inhibitor of other enzymes. Finally, more research is needed to explore Methyl 4,7-octadecadiynoate's potential as an antibacterial and antifungal agent, and to investigate its potential as a treatment for cancer.
Métodos De Síntesis
Methyl 4,7-octadecadiynoate can be synthesized through a variety of methods, including the reaction of 4-hydroxy-2-butynoic acid with methanol and sulfuric acid, the reaction of 4-chloro-2-butynoic acid with methanol and potassium hydroxide, and the reaction of 4-bromo-2-butynoic acid with methanol and sodium hydroxide. The yield of Methyl 4,7-octadecadiynoate can be improved by using a solvent such as tetrahydrofuran or dimethylformamide.
Propiedades
Número CAS |
18202-20-5 |
|---|---|
Nombre del producto |
Methyl 4,7-octadecadiynoate |
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
methyl octadeca-4,7-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-11,14,17-18H2,1-2H3 |
Clave InChI |
FSCMHVFBJLRAHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC#CCC#CCCC(=O)OC |
SMILES canónico |
CCCCCCCCCCC#CCC#CCCC(=O)OC |
Sinónimos |
4,7-Octadecadiynoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



